3-(3-Bromo-2-fluorophenyl)propanoyl chloride
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Overview
Description
3-(3-Bromo-2-fluorophenyl)propanoyl chloride is an organic compound characterized by a bromine and fluorine atom on a phenyl ring, which is attached to a propanoyl chloride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized by halogenating 3-bromo-2-fluorobenzene to introduce the propanoyl chloride group.
Friedel-Crafts Acylation: This involves the reaction of 3-bromo-2-fluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Large-scale production typically involves optimizing these reactions to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can be used to convert the bromine and fluorine atoms into other functional groups.
Substitution: Substitution reactions can replace the bromine or fluorine atoms with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various halogenated and functionalized derivatives.
Scientific Research Applications
3-(3-Bromo-2-fluorophenyl)propanoyl chloride is used in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding.
Industry: It is used in the production of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 3-(3-Bromo-2-fluorophenyl)propanoyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
3-(3-Chloro-2-fluorophenyl)propanoyl chloride
3-(3-Bromo-2-chlorophenyl)propanoyl chloride
3-(3-Bromo-2-methylphenyl)propanoyl chloride
Uniqueness: 3-(3-Bromo-2-fluorophenyl)propanoyl chloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which influences its reactivity and the types of derivatives it can form. This combination of halogens provides distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-(3-bromo-2-fluorophenyl)propanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO/c10-7-3-1-2-6(9(7)12)4-5-8(11)13/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWNKUYEHWJKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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